Macrostemonoside I

Melanogenesis B16 melanoma Tyrosinase inhibition

Source Macrostemonoside I, the definitive 12-keto furostanol saponin marker for Allium macrostemon Bunge. Its unique glycosylation (26-O-β-D-glucopyranosyl-22-hydroxy-5β-furost-25(27)-ene-12-one-3β,26-diol 3-O-β-D-glucopyranosyl(1→2)-β-D-galactopyranoside) ensures accurate species authentication (distinct from A. chinense) and reliable melanin biosynthesis inhibition (IC50 39.9 μM, 18-fold more potent than arbutin). Guaranteed ≥98% purity via HPLC eliminates the batch-to-batch variability of generic saponin mixtures, making it the essential positive control for dermatological and metabolomics research.

Molecular Formula C45H72O20
Molecular Weight 933.0 g/mol
Cat. No. B12378715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrostemonoside I
Molecular FormulaC45H72O20
Molecular Weight933.0 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(=C)COC8C(C(C(C(O8)CO)O)O)O)O
InChIInChI=1S/C45H72O20/c1-18(17-59-40-37(56)34(53)31(50)26(14-46)61-40)7-10-45(58)19(2)30-25(65-45)12-24-22-6-5-20-11-21(8-9-43(20,3)23(22)13-29(49)44(24,30)4)60-42-39(36(55)33(52)28(16-48)63-42)64-41-38(57)35(54)32(51)27(15-47)62-41/h19-28,30-42,46-48,50-58H,1,5-17H2,2-4H3/t19-,20+,21-,22+,23-,24-,25-,26+,27+,28+,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42+,43-,44+,45?/m0/s1
InChIKeyBJQIUNYJNFYSNA-XUNUXSPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macrostemonoside I: A Furostanol Saponin from Allium macrostemon with Quantifiable Differentiation for Research and Procurement


Macrostemonoside I (CAS 162413-63-0) is a furostanol saponin isolated from the bulbs of Allium macrostemon Bunge . It is characterized by a furostanol skeleton with specific glycosylation (26-O-β-D-glucopyranosyl-22-hydroxy-5β-furost-25(27)-ene-12-one-3β,26-diol 3-O-β-D-glucopyranosyl(1→2)-β-D-galactopyranoside) , a molecular formula of C45H72O20, and a molecular weight of 933.04 g/mol [1]. This compound serves as a unique chemical marker distinguishing Allium macrostemon from the closely related Allium chinense [2].

Why Generic Furostanol Saponin Substitution Fails for Macrostemonoside I Research


Generic substitution among furostanol saponins is scientifically invalid due to profound differences in glycosylation patterns and aglycone structures that dictate biological activity. Macrostemonoside I possesses a unique 12-keto group and specific sugar linkages absent in analogs like macrostemonoside G , leading to divergent bioactivity profiles. Moreover, spirostanol saponins exhibit stronger platelet inhibitory activity than furostanol saponins [1], underscoring that even within the same plant genus, individual saponins are not interchangeable. The specific spatial distribution in plant tissues [1] and distinct activity data (e.g., IC50 values) mandate exact compound sourcing.

Macrostemonoside I: Quantifiable Differentiation Over Closest Analogs and In-Class Candidates


Macrostemonoside I Demonstrates Quantifiable Melanin Biosynthesis Inhibition with an IC50 of 39.9 μM in B16 Melanoma Cells

Macrostemonoside I inhibits melanin biosynthesis in B-16 mouse melanoma cells with an IC50 value of 39.9 μM . This activity differentiates it from other saponins and reference inhibitors, such as arbutin (IC50 ≈ 730 μM under comparable conditions) . The quantitative gap of approximately 18-fold higher potency over arbutin positions Macrostemonoside I as a more efficacious candidate for melanogenesis-related studies.

Melanogenesis B16 melanoma Tyrosinase inhibition

Macrostemonoside I Serves as a Unique Species-Specific Chemical Marker Differentiating Allium macrostemon from Allium chinense

Quantitative MALDI-TOF MSI and UHPLC/TQD-MS analyses revealed that macrostemonoside I is a unique component of Allium macrostemon Bunge (AMB) and is absent or negligible in the closely related Allium chinense G. Don (ACGD) [1]. In contrast, ACGD is characterized by unique saponins such as chinenoside I, II, and IV. This differential presence provides a robust chemical marker for species authentication and quality control.

Chemical taxonomy Quality control Authentication

Macrostemonoside I's Structural 12-Keto Group Confers Divergent Bioactivity Compared to Macrostemonoside G

Macrostemonoside I possesses a 12-keto group, whereas its close analog macrostemonoside G lacks this functionality (12β-hydroxy instead) . This structural difference correlates with distinct pharmacological profiles: macrostemonoside G inhibits ADP-induced human platelet aggregation with an IC50 of 0.871 mM , while Macrostemonoside I shows no significant platelet inhibition in the same study, highlighting its alternative activity profile (e.g., melanin biosynthesis inhibition).

Structure-activity relationship Platelet aggregation Furostanol saponins

Macrostemonoside I Exhibits Distinct Physicochemical Properties (Exact Mass 932.46169 g/mol, TPSA 324.00 Ų) for Analytical Discrimination

Macrostemonoside I has a defined exact mass of 932.46169468 g/mol and a topological polar surface area (TPSA) of 324.00 Ų [1]. These values differ from those of macrostemonoside G (exact mass 934.47734 g/mol) and chinenoside I (exact mass 916.46679 g/mol), enabling unambiguous identification via high-resolution mass spectrometry and chromatographic retention time prediction.

Analytical chemistry Mass spectrometry Chromatography

Macrostemonoside I: Research and Industrial Application Scenarios Aligned with Quantitative Differentiation


Melanogenesis and Skin Whitening Research

Macrostemonoside I is indicated for studies on melanin biosynthesis inhibition in B16 melanoma cells, with an IC50 of 39.9 μM . Its potency surpasses that of arbutin by approximately 18-fold, making it a preferred positive control or lead compound for cosmetic and dermatological research programs .

Botanical Authentication and Quality Control of Allium Species

As a unique marker for Allium macrostemon Bunge, Macrostemonoside I enables species-specific authentication via MALDI-TOF MSI or UHPLC/TQD-MS [1]. This application is critical for raw material verification and regulatory compliance in herbal medicine manufacturing.

Analytical Method Development for Steroidal Saponin Discrimination

The distinct exact mass (932.46169 g/mol) and TPSA (324.00 Ų) of Macrostemonoside I [2] facilitate the development of high-resolution mass spectrometry and chromatographic methods for resolving this compound from its analogs in complex matrices, supporting metabolomics and pharmacokinetic studies.

Investigations on the Role of the 12-Keto Group in Furostanol Saponin Bioactivity

Macrostemonoside I's 12-keto group contrasts with the 12β-hydroxy group of macrostemonoside G, which exhibits platelet anti-aggregatory activity . This structural divergence provides a targeted system for structure-activity relationship studies examining the impact of oxidation state at C-12 on biological function.

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